Cerium(IV) stannate

Description

Contextualization within Advanced Materials Science and Inorganic Chemistry Research

Cerium(IV) stannate (CeSnO₄) is a notable compound within the fields of advanced materials science and inorganic chemistry. Its significance stems from the unique combination of properties derived from its constituent elements, cerium and tin. In advanced materials science, research into cerium-based compounds is driven by the versatile oxidation states of cerium (Ce³⁺ and Ce⁴⁺), which are crucial for applications in catalysis, fuel cells, and as polishing agents. stanfordmaterials.comsamaterials.comsrce.hr Cerium(IV) oxide (CeO₂), or ceria, is a well-studied material known for its high oxygen storage capacity and thermal stability, making it a key component in catalytic converters and solid oxide fuel cells. srce.hrwikipedia.org

Stannates, which are compounds containing tin, are investigated for their diverse electrical and optical properties. For instance, sodium stannate is utilized in electroplating, alloy manufacturing, and as a precursor for flame retardants. rasayanjournal.co.in The combination of cerium and tin into a single crystalline structure, such as in this compound, offers the potential for novel functionalities and enhanced performance in various applications. The exploration of such mixed metal oxides is a significant area of inorganic chemistry, focusing on the synthesis of new materials with tailored properties. The study of this compound and related systems, like cerium-doped strontium stannate, contributes to the fundamental understanding of structure-property relationships in complex oxide materials. iaea.orgaip.org

Historical Perspective on Stannate and Cerium Oxide Research Relevant to this compound

The historical development of research relevant to this compound is rooted in the separate but converging studies of stannates and cerium oxides. Research into cerium compounds dates back to the early 19th century with the discovery of cerium in its oxide form in 1803. samaterials.com Cerium oxide's utility as a polishing agent for glass was an early application. samaterials.com Over the 20th and into the 21st century, the focus expanded dramatically, particularly with the advent of nanotechnology. The recognition of ceria's catalytic activity and its ability to facilitate redox reactions, due to the Ce⁴⁺/Ce³⁺ couple, led to its widespread use in automotive catalytic converters to reduce harmful emissions. stanfordmaterials.comsrce.hrrsc.org

The study of stannates has a similarly rich history, with compounds like sodium stannate being used in various industrial processes for many years. rasayanjournal.co.in The development of advanced analytical techniques, such as X-ray diffraction and various spectroscopies, allowed for a deeper understanding of the crystal structures and properties of stannate compounds. For example, studies on cerium-doped strontium stannate have utilized X-ray diffraction to confirm the orthorhombic perovskite structure and have investigated its dielectric and electrical properties. iaea.orgaip.org The synthesis of pyrochlore-structured lanthanide stannates, including those of cerium, represents a more recent area of investigation, driven by the potential for applications in areas like gas sensing. researchgate.netresearchgate.net The convergence of these two fields of research has paved the way for the targeted synthesis and characterization of complex materials like this compound, aiming to harness the synergistic effects of both cerium and tin oxides.

Scope and Significance of Academic Inquiry into this compound Systems

Academic inquiry into this compound systems is broad and encompasses fundamental synthesis, structural characterization, and the exploration of a wide range of potential applications. Researchers are actively investigating various methods to synthesize cerium stannate, including solid-state reactions and co-precipitation techniques, to control the material's properties such as particle size and phase purity. iaea.orgresearchgate.net A significant focus of this research is the characterization of the material's structural, optical, and electrical properties.

The significance of this research lies in the potential for this compound to be a highly functional material. For example, pyrochlore (B1171951) cerium stannate (Ce₂Sn₂O₇) has been investigated for its high sensitivity in detecting nitrogen dioxide (NO₂) gas at room temperature. researchgate.net Furthermore, cerium-doped stannates are being explored for their luminescent properties. For instance, cerium-doped strontium stannate has been shown to exhibit intense green emission, making it a candidate for phosphors in lighting and display technologies. nih.gov The ability to tune the properties of these materials through doping and control of synthesis parameters opens up a wide array of possibilities for creating advanced materials for environmental sensing, energy applications, and electronics. iaea.orgaip.org The ongoing research into this compound systems is a testament to the continued drive within materials science to discover and optimize new materials with enhanced functionalities.

Research Findings on Cerium Stannate and Related Compounds

| Cerium Doping (x) | Crystal Structure | Experimental Density (%) | Dielectric Behavior | Electrical Conductivity |

|---|---|---|---|---|

| 0.00 | Orthorhombic Perovskite | 87.9 | Low-frequency dielectric dispersion at higher temperatures; weak dielectric anomaly around 250°C. iaea.org | DC conductivity is several orders of magnitude lower than AC conductivity in the lower temperature region. iaea.org |

| 0.01 | Orthorhombic Perovskite | 72.6 | ||

| 0.02 | Orthorhombic Perovskite | 70.6 | ||

| 0.04 | Orthorhombic Perovskite | 66.5 |

| Property | Observation |

|---|---|

| Emission | Intense green emission with a broad band. nih.gov |

| Transition | Originates from the 5d¹ → 4f¹ transition of cerium. nih.gov |

| Thermoluminescence (after beta-irradiation) | Two broad peaks centered at ~127°C and ~245°C. nih.gov |

Properties

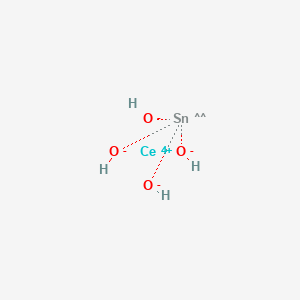

Molecular Formula |

CeH4O4Sn |

|---|---|

Molecular Weight |

326.86 g/mol |

InChI |

InChI=1S/Ce.4H2O.Sn/h;4*1H2;/q+4;;;;;/p-4 |

InChI Key |

PVUDVTXTOKDSKW-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Sn].[Ce+4] |

Origin of Product |

United States |

Synthesis Methodologies for Cerium Iv Stannate Materials

Solid-State Reaction Routes for Cerium(IV) Stannate Fabrication

Solid-state reactions involve the thermal treatment of solid precursors to induce a chemical reaction and form the desired compound. This approach is a traditional and straightforward method for producing ceramic materials.

Conventional High-Temperature Synthesis Protocols

Conventional solid-state synthesis is a widely used method for producing multicomponent oxides. The process generally involves intimately mixing powdered precursors, such as cerium oxide (CeO₂) and tin(IV) oxide (SnO₂), and calcining the mixture at high temperatures for extended periods. acs.org This high-temperature treatment provides the necessary energy to overcome the activation barrier for the diffusion of ions between the solid particles, leading to the formation of the new this compound phase.

The synthesis of perovskite-type stannates via this route often requires reaction temperatures between 1100°C and 1400°C and prolonged reaction times. acs.org However, such high temperatures can lead to products with low surface area, broad particle size distribution, and potential impurities from unreacted starting materials. acs.org For stannates involving more volatile components, like zinc stannate, high temperatures can cause material loss and the formation of multiple products. core.ac.uk While specific protocols for this compound are less commonly detailed, the general methodology for other stannates, such as calcium stannate, involves preparing the material at calcination temperatures of 400°C or higher using precursors like SnCl₄·5H₂O and a calcium source.

Table 1: General Parameters for Conventional Solid-State Synthesis of Stannates

| Parameter | Typical Range/Value | Notes | Reference |

|---|---|---|---|

| Precursors | Metal Oxides (e.g., CeO₂, SnO₂), Carbonates, or Chlorides | Stoichiometric mixtures of the respective metal oxides are common starting materials. | core.ac.uk |

| Calcination Temperature | >1000 °C | Can be lower depending on the reactivity of precursors, but generally high temperatures are required. | acs.orgcore.ac.uk |

| Reaction Time | Several hours to days | Often involves intermediate grinding steps to ensure homogeneity. | acs.org |

| Product Characteristics | Large, agglomerated particles with low surface area. | The high-energy process promotes grain growth. | acs.org |

Mechanochemical Activation Approaches

Mechanochemical activation is an alternative solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions. nih.gov This technique can lower the required calcination temperature and time by increasing the reactivity of the precursors through the creation of defects and a reduction in particle size. acs.orgmdpi.com

The process involves milling a mixture of precursor materials, such as metal acetates, for a set duration. acs.org For instance, the synthesis of zinc orthostannate has been achieved by milling zinc and tin acetates, followed by a significantly reduced sintering temperature of 850°C. acs.org The mechanical force initiates the reaction or creates highly reactive, amorphous precursor phases that transform into the crystalline product upon subsequent, lower-temperature annealing. mdpi.commdpi.com This method can also be used to synthesize complex oxides directly during milling. For example, milling hydrated TiO₂ and Mg(OH)₂ can yield magnesium titanate after subsequent heating at a lower temperature than required by conventional methods. mdpi.com This approach offers an energy-efficient and environmentally friendlier route to producing materials like this compound. nih.govmdpi.com

Wet-Chemical Synthesis Techniques for Nanostructured this compound

Wet-chemical methods are solution-based routes that offer excellent control over the size, shape, and composition of the final product, making them ideal for synthesizing nanostructured materials.

Hydrothermal and Solvothermal Synthesis of this compound Analogues

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline nanomaterials from solutions at elevated temperatures and pressures. globalscientificjournal.com The reaction is carried out in a sealed vessel, typically a Teflon-lined autoclave, where precursors dissolved in a solvent (water for hydrothermal, non-aqueous solvent for solvothermal) are heated above the solvent's boiling point. mdpi.com This process facilitates the crystallization of materials that may be inaccessible under ambient conditions.

This technique is widely used for producing nanostructured cerium oxides and other complex oxides. mdpi.comindexcopernicus.com For example, cerium oxide nanoparticles with controlled morphology (e.g., octahedral, polyhedral) have been synthesized hydrothermally. nih.gov The synthesis of zinc stannate nanostructures via hydrothermal methods is also well-established as an attractive green process carried out at low temperatures. acs.orgresearchgate.net In a typical solvothermal synthesis for doped ceria, metal nitrate (B79036) precursors are dissolved in a solvent mixture, such as ethylene (B1197577) glycol and water, and heated in an autoclave. mdpi.com The resulting product is then washed, dried, and often calcined to obtain the final crystalline nanoparticles. mdpi.com This approach allows for the formation of high-surface-area materials with unique crystal morphologies directly from the solution. mdpi.com

Table 2: Example of Solvothermal Synthesis Parameters for Doped Ceria

| Parameter | Description | Reference |

|---|---|---|

| Precursors | Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), Dopant nitrates | mdpi.com |

| Solvent | Mixed solution of ethylene glycol and distilled water | mdpi.com |

| Apparatus | Teflon-lined stainless steel autoclave | mdpi.com |

| Reaction Temperature | Typically 150-250 °C | mdpi.comresearchgate.net |

| Reaction Time | 12-24 hours | mdpi.commdpi.com |

| Post-Treatment | Washing with water and ethanol (B145695), followed by calcination. | mdpi.com |

Co-precipitation Methods for this compound Precursors

Co-precipitation is a simple, scalable, and effective method for synthesizing multicomponent oxide nanoparticles. orientjchem.org The process involves dissolving salts of the constituent metals (e.g., cerium nitrate and a tin salt) in a suitable solvent and then adding a precipitating agent (e.g., ammonia, potassium carbonate, or sodium hydroxide) to induce the simultaneous precipitation of the metal hydroxides or carbonates. researchgate.netscielo.org.mx The resulting precursor powder is then filtered, washed, dried, and calcined at a specific temperature to yield the final oxide material. orientjchem.orgsmf.mx

This method has been successfully used to synthesize cerium oxide-tin oxide (CeO₂-SnO₂) nanocomposites. researchgate.net For instance, CeO₂-SnO₂ nanoparticles with high specific surface area have been prepared using sodium stannate and cerium nitrate as precursors. researchgate.net The properties of the final material, such as particle size and crystallinity, are highly dependent on factors like pH, precursor concentration, and calcination temperature. scielo.org.mxscirp.org Studies have shown that this method can produce highly crystalline solid solutions with average particle sizes in the range of 5–20 nm. researchgate.net

Table 3: Research Findings on Co-precipitation of Ceria-Based Nanoparticles

| Precursors | Precipitating Agent | Calcination Temp. (°C) | Avg. Particle Size (nm) | Reference |

|---|---|---|---|---|

| Cerium nitrate, Sodium stannate | Not specified | Not specified | ~5-20 | researchgate.net |

| Cerium nitrate, Potassium carbonate | Self-precipitating | 600 | ~20 | scielo.org.mx |

| Cerium sulfate | Ammonia solution | 400 | Not specified | orientjchem.org |

| Cerium nitrate, Cobalt nitrate | Ammonia solution | 400 | 8-14 | scirp.org |

Molten Salt Synthesis Approaches

Molten salt synthesis (MSS) is a technique used to prepare ceramic powders at temperatures lower than those required for conventional solid-state reactions. core.ac.uk The method involves using a low-melting-point salt or a eutectic salt mixture (e.g., NaCl-KCl) as a flux or reaction medium. core.ac.ukuin-malang.ac.id The solid reactants are mixed with the salt and heated to a temperature above the salt's melting point. The molten salt acts as a solvent, facilitating rapid mass transport of the reacting species through convection and diffusion, which increases the reaction rate and promotes homogeneity. core.ac.ukresearchgate.net

After the reaction is complete, the mixture is cooled, and the salt is removed by washing with a suitable solvent, typically water, leaving behind the pure product powder. core.ac.uk This method avoids the high temperatures that can lead to degradation of microstructure and loss of volatile components. core.ac.uk The MSS technique has been employed to synthesize various complex oxides, including zinc stannate and calcium metastannate, yielding phase-pure products at reduced temperatures. core.ac.ukresearchgate.net It is considered an environmentally benign and efficient route for producing nanomaterials with various compositions. researchgate.netuq.edu.au

Advanced and Hybrid Synthesis Strategies

Modern synthetic approaches have moved beyond traditional methods to offer greater control, efficiency, and the ability to produce novel material architectures. These advanced strategies are pivotal for developing this compound materials tailored for specific high-performance applications.

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and energy-efficient production of nanomaterials. chemrxiv.org Unlike conventional heating methods that rely on thermal conduction, microwave heating involves the direct coupling of microwave energy with the molecules of the solvent and precursors, leading to rapid and uniform heating throughout the reaction volume. chemrxiv.orglboro.ac.uk This process significantly accelerates reaction kinetics, often reducing synthesis times from hours to mere minutes. chemrxiv.orgmdpi.com

The key advantages of microwave-assisted synthesis include:

Rapid Heating Rates: Leads to faster nucleation and growth of nanoparticles. chemrxiv.org

Shorter Reaction Times: Increases throughput and reduces energy consumption. mdpi.com

Improved Crystallinity and Phase Purity: The uniform heating minimizes thermal gradients, often resulting in products with higher quality. chemrxiv.org

Morphological Control: Synthesis parameters can be finely tuned to control the size and shape of the resulting nanostructures.

Research on cerium oxide (CeO₂), a related cerium compound, demonstrates the high degree of morphological control achievable with this method. By adjusting the synthesis temperature within the microwave reactor, the morphology of CeO₂ nanoparticles can be systematically varied from spherical particles to well-defined nanorods. rsc.org This principle of morphological control through temperature variation is directly applicable to the synthesis of more complex oxides like this compound.

| Synthesis Temperature (°C) | Resulting CeO₂ Morphology | Average Particle/Rod Size | Reference |

|---|---|---|---|

| 80 | Spherical Nanoparticles | ~5 nm diameter | rsc.org |

| 120 | Mix of Spherical and Rod-like Nanoparticles | N/A | rsc.org |

| 160 | Nanorods | ~10 nm diameter, ~70 nm length | rsc.org |

Template-assisted synthesis is a versatile method for fabricating nanostructures with highly controlled and complex morphologies. numberanalytics.com This technique utilizes a pre-existing scaffold or template to direct the deposition and growth of the desired material. numberanalytics.com The final nanostructure is a negative replica of the template, which is subsequently removed, typically through chemical etching or calcination. numberanalytics.com

Templates can be categorized as:

Hard Templates: These are solid, pre-formed structures, such as porous anodic aluminum oxide (AAO), silica (B1680970) colloids, or carbon nanotubes. researchgate.netmpg.de For instance, hollow ceria nanospheres have been successfully synthesized by depositing cerium oxide onto silica sphere templates, followed by the removal of the silica core. researchgate.net This approach could be adapted to produce hollow this compound spheres, which are of interest for catalysis due to their high surface area and accessible interiors.

Soft Templates: These consist of self-assembled structures of organic molecules, such as surfactants, polymers, or block copolymers, which act as structure-directing agents.

The process generally involves three main steps:

Template Preparation: A suitable template with the desired nano-architecture is prepared or obtained. numberanalytics.com

Material Deposition: The precursors of this compound are introduced and deposited onto or within the template's structure. numberanalytics.com

Template Removal: The template is selectively removed, leaving behind the freestanding nanostructured this compound. numberanalytics.com

This method offers unparalleled control over dimensions and shape, enabling the creation of nanowires, nanotubes, hollow spheres, and ordered porous networks of this compound. numberanalytics.comresearchgate.net

In the pursuit of greener and more sustainable chemical processes, solvent-free synthesis has gained significant attention. A notable example in cerium chemistry is the near solvent-free synthesis of Cerium-based Metal-Organic Frameworks (MOFs), such as Ce-UiO-66. nih.govamazonaws.com Although MOFs are a different class of materials from metal oxides like cerium stannate, the synthetic principles represent an advanced strategy for creating cerium-based materials.

This methodology involves the mechanical grinding of the solid-state reagents, specifically a cerium salt like cerium ammonium (B1175870) nitrate (CAN) and an organic carboxylic linker. amazonaws.comchemrxiv.org A very small amount of a modulator, such as acetic acid, is added during the grinding process. amazonaws.com The resulting slurry is then heated at a moderate temperature (e.g., 120°C) for a day to promote the formation of the crystalline MOF structure. amazonaws.comchemrxiv.org

The key features of this approach are:

Sustainability: It dramatically reduces or eliminates the need for large volumes of solvents, minimizing chemical waste. nih.gov

Efficiency: The process is often rapid, relying on mechanical energy (mechanochemistry) to initiate the reaction. amazonaws.com

Product Quality: The resulting Ce-MOFs are highly crystalline and porous. nih.govresearchgate.net

This green synthetic route has proven effective for producing highly porous cerium-based materials that are active in applications like photocatalysis. nih.govchemrxiv.org

Template-Assisted Growth of this compound Morphologies

Control over Crystallinity and Morphology in this compound Synthesis

The ability to precisely control the crystallinity and morphology of this compound is crucial, as these characteristics dictate its performance in various applications. european-mrs.com Crystallinity affects the electronic and catalytic properties, while morphology influences surface area and reactivity. Several parameters across different synthesis methods can be manipulated to achieve this control.

Key parameters for controlling material properties include:

Precursor Ratio and Concentration: In co-precipitation methods, the molar ratio of cerium to tin precursors is a fundamental parameter that can influence the formation of the desired crystalline phase and the average particle size of the resulting nanocomposites. researchgate.net

Temperature and Reaction Time: Both synthesis and post-synthesis calcination temperatures are critical. As seen in microwave-assisted methods, the synthesis temperature can directly determine the morphology (e.g., spheres vs. rods). rsc.org Similarly, calcination temperature significantly impacts crystallinity and grain size; higher temperatures generally lead to larger crystallites and enhanced crystallinity. semanticscholar.org

pH of the Reaction Medium: The pH affects the hydrolysis and condensation rates of the metal precursors, which in turn influences the nucleation and growth of the particles. Adjusting the pH is a common strategy in co-precipitation and hydrothermal methods to control particle size and morphology. ustb.edu.cn

Surfactants and Additives: The use of surfactants or capping agents, such as polyvinylpyrrolidone (B124986) (PVP), can direct the growth of specific crystal faces, leading to complex morphologies like dendrites or other well-defined shapes. researchgate.net

The following table summarizes the key control parameters and their effects on the final material properties.

| Control Parameter | Synthesis Method | Effect on Crystallinity & Morphology | Reference |

|---|---|---|---|

| Precursor Ratio (Ce:Sn) | Co-Precipitation | Affects phase formation, crystallinity, and particle size. | researchgate.net |

| Synthesis Temperature | Microwave-Assisted, Hydrothermal | Controls particle morphology (e.g., nanospheres vs. nanorods) and growth rate. | rsc.org |

| Calcination Temperature | Solid-State, Co-Precipitation | Increases crystallite size and enhances crystallinity. Can lead to phase transformations. | semanticscholar.org |

| Surfactants / Polymers (e.g., PVP) | Hydrothermal, Sol-Gel | Directs growth to form specific, complex morphologies (e.g., dendrites). | researchgate.net |

| Template Structure | Template-Assisted Synthesis | Determines the final morphology (e.g., hollow spheres, nanotubes, nanowires). | numberanalytics.comresearchgate.net |

Structural and Morphological Elucidation of Cerium Iv Stannate

Crystallographic Analysis of Cerium(IV) Stannate Phases

Crystallographic analysis is fundamental to understanding the arrangement of atoms within a crystalline solid. For this compound, techniques such as X-ray and neutron diffraction are indispensable for identifying its phases and determining precise structural parameters.

X-ray diffraction (XRD) is a primary and essential technique for identifying the crystalline phases of materials and determining their lattice parameters. In the study of this compound, XRD patterns are compared with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD) to confirm the crystal structure. For instance, the pyrochlore (B1171951) structure of Ce₂Sn₂O₇ is a subject of intense research. researchgate.net

The analysis of XRD data allows for the precise determination of lattice parameters, which define the size and shape of the unit cell. For materials with a cubic structure, such as the pyrochlore Ce₂Sn₂O₇, the single lattice parameter 'a' is determined. The Rietveld refinement method is often employed to analyze the full diffraction pattern, providing accurate lattice parameters and information on crystallite size and microstrain. semanticscholar.org The position of the diffraction peaks, such as the prominent (111) reflection in cubic structures, is directly related to the lattice spacing. semanticscholar.orgresearchgate.net Variations in synthesis conditions can lead to the formation of different phases or mixtures of phases, which can be identified and quantified using XRD. semanticscholar.orgmdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic (Fluorite Structure) | researchgate.net |

| Space Group | Fm-3m (225) | researchgate.net |

| Lattice Constant (a) | 0.5375 nm | researchgate.net |

| Cell Volume | 0.1585 nm³ | researchgate.net |

| Prominent Diffraction Peaks (2θ) | (111), (200), (220), (311) | researchgate.net |

Neutron diffraction is a powerful technique that complements XRD, particularly for studying the atomic and magnetic structures of materials. Due to their magnetic moment, neutrons can scatter from magnetic moments within a material, providing detailed information about magnetic ordering. In the context of pyrochlore cerium stannate (Ce₂Sn₂O₇), neutron diffraction has been crucial in investigating its potential as a quantum spin liquid. sciencedaily.com

Studies on Ce₂Sn₂O₇ have utilized neutron scattering to probe its magnetic correlations and excitations. researchgate.net The analysis of diffuse magnetic neutron diffraction data has been central to discussions about the existence of an "octupole-ice" configuration in this material. arxiv.org Some studies report temperature-dependent diffuse diffraction at high momentum transfer (Q), which is interpreted as evidence for octupolar correlations. aps.org However, other studies on hydrothermally grown samples did not observe this signal, suggesting sample preparation might influence the magnetic properties. aps.org Inelastic neutron scattering (INS) measurements have revealed a continuum of excitations, which are attributed to fractionalized excitations known as spinons, a key feature of a quantum spin liquid state. cnrs.frresearchgate.netarxiv.org These studies provide insights into the complex magnetic interactions, such as the exchange parameters J// and J±, which govern the magnetic ground state. cnrs.fr

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are vital for characterizing the morphology and microstructure of this compound. eag.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material, revealing information about particle size, shape, and aggregation. eag.comscirp.org For instance, SEM images can show whether cerium stannate powders consist of compact, dense structures or scattered, porous agglomerates, depending on the synthesis method. scirp.org

Transmission Electron Microscopy (TEM): TEM allows for the imaging of the internal structure of materials at a much higher resolution than SEM. eag.com TEM can reveal the size and shape of individual nanocrystals and the presence of defects. For example, TEM images of cerium-based materials have shown fibrous structures with diameters in the nanometer range. researchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM provides atomic-resolution images of the crystal lattice. This technique can be used to directly visualize the arrangement of atoms and identify crystallographic planes. The resulting images can be analyzed using Fast Fourier Transform (FFT) to confirm the crystal structure. researchgate.net

These microscopy techniques are often used in conjunction to provide a comprehensive understanding of the material's physical characteristics from the micrometer to the angstrom scale. mpie.de

Neutron Diffraction Studies of Atomic and Magnetic Structures in Pyrochlore Cerium Stannate

Spectroscopic Investigations of Molecular Structure and Bonding in this compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing information about molecular vibrations, bonding, and electronic transitions. For this compound, FTIR and Raman spectroscopy are particularly useful for understanding its molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. ceriumlabs.com The resulting spectrum is a fingerprint of the material, with specific peaks corresponding to the vibrational modes of different chemical bonds. In the context of cerium-based oxides, FTIR spectra can identify the presence of Ce-O stretching vibrations. researchgate.netsemanticscholar.org For this compound, one would expect to observe bands related to both Ce-O and Sn-O bonds. The presence of other species, such as carbonates or hydroxides resulting from synthesis or atmospheric exposure, can also be detected. rsc.org For example, studies on cerium oxide have shown characteristic bands for Ce-O stretching around 800 cm⁻¹. semanticscholar.org The positions and intensities of these bands can be influenced by factors such as particle size and crystallinity.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~821 | Ce-O Stretching | researchgate.net |

| ~1620 | H-O-H Bending (adsorbed water) | semanticscholar.org |

| 1000-1600 | Carbonate Species | rsc.org |

Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. horiba.com It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecules in the sample. horiba.comhoriba.com For crystalline materials, Raman spectroscopy can provide information about the crystal structure and symmetry.

In the case of cerium-based materials with a fluorite structure, such as CeO₂, a strong Raman peak around 465 cm⁻¹ is typically observed, which is assigned to the F₂g vibrational mode. mdpi.com The position, width, and symmetry of this peak are sensitive to crystallite size, doping, and the presence of defects like oxygen vacancies. mdpi.comresearchgate.net For this compound with a pyrochlore structure, a more complex Raman spectrum with multiple active modes would be expected due to its lower symmetry compared to the fluorite structure. Analysis of these Raman modes can provide valuable insights into the local coordination and bonding environment of the cerium and tin atoms.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~468 | F₂g mode of CeO₂ | mdpi.com |

| ~550-600 | Defect-related modes (oxygen vacancies) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is crucial for verifying the oxidation states of cerium (Ce), tin (Sn), and oxygen (O), and for identifying the presence of different chemical species on the material's surface.

The analysis of the Ce 3d spectrum is particularly complex due to spin-orbit splitting and final-state effects, resulting in multiple peaks even for a single oxidation state. thermofisher.com The Ce 3d region is characterized by two main spin-orbit components, 3d₅/₂ and 3d₃/₂, which are further split into multiple peaks due to the hybridization of Ce 4f levels with O 2p valence band states. rsc.org For Ce(IV) oxide, the Ce 3d₅/₂ peak is typically observed around 882 eV, while for Ce(III) oxide, it appears at a slightly lower binding energy of approximately 880 eV. thermofisher.com A characteristic satellite peak at around 917 eV is a clear indicator of the presence of Ce(IV). thermofisher.com

In mixed-oxide systems like cerium-tin oxides, the deconvolution of the Ce 3d spectrum allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio. The presence of Ce³⁺ ions is a direct indicator of the formation of oxygen vacancies to maintain charge neutrality. researchgate.netmdpi.com For instance, in a CeO₂/SnO₂ nanocatalyst, the Ce 3d spectrum can be deconvoluted to identify peaks corresponding to both Ce³⁺ and Ce⁴⁺ states. researchgate.net

The Sn 3d spectrum is less complex than the Ce 3d spectrum. It consists of two well-separated spin-orbit components, Sn 3d₅/₂ and Sn 3d₃/₂. In tin oxide (SnO₂), where tin is in the +4 oxidation state, the Sn 3d₅/₂ peak is typically found at a binding energy of about 486.6 eV. researchgate.net In cerium-tin oxide materials, binding energies of 486.4 eV for Sn 3d₅/₂ and 494.9 eV for Sn 3d₃/₂ confirm that tin is predominantly in the Sn⁴⁺ state. researchgate.net

The O 1s spectrum provides information about the different oxygen species present in the material. A typical O 1s spectrum for a metal oxide can be deconvoluted into several components. The main peak at lower binding energy (around 530.5 eV) is assigned to lattice oxygen (O_L) in the metal-oxide crystal lattice. A peak at a higher binding energy (around 531.7 eV) is often attributed to oxygen vacancies (O_V), while another peak at even higher energy (around 533.0 eV) can be related to chemisorbed oxygen-containing species (O_C), such as hydroxyl groups or adsorbed water, on the surface. researchgate.net

Table 1: Representative XPS Binding Energies for Cerium-Tin Oxide Systems

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Cerium | Ce 3d₅/₂ | Ce⁴⁺ | ~882 | thermofisher.com |

| Cerium | Ce 3d₅/₂ | Ce³⁺ | ~880 | thermofisher.com |

| Cerium | Satellite | Ce⁴⁺ | ~917 | thermofisher.com |

| Tin | Sn 3d₅/₂ | Sn⁴⁺ | 486.4 - 486.6 | researchgate.netresearchgate.net |

| Tin | Sn 3d₃/₂ | Sn⁴⁺ | 494.9 | researchgate.net |

| Oxygen | O 1s | Lattice Oxygen (O_L) | ~530.5 | researchgate.net |

| Oxygen | O 1s | Oxygen Vacancies (O_V) | ~531.7 | researchgate.net |

| Oxygen | O 1s | Chemisorbed Oxygen (O_C) | ~533.0 | researchgate.net |

Defect Chemistry and Non-Stoichiometry in this compound Systems

The functional properties of this compound are intrinsically linked to its defect chemistry, particularly the presence of non-stoichiometry arising from point defects such as oxygen vacancies. These defects play a critical role in processes like ionic conductivity, catalysis, and gas sensing.

Identification and Quantification of Oxygen Vacancies and Other Point Defects

Oxygen vacancies are the most common point defects in ceria-based materials and are fundamental to their utility. diva-portal.org The formation of an oxygen vacancy (Vö) involves the removal of a neutral oxygen atom from the lattice, leaving behind two electrons. These electrons can become localized on two adjacent Ce⁴⁺ ions, reducing them to Ce³⁺. This process maintains charge neutrality and is the reason why the presence of Ce³⁺ is a hallmark of oxygen vacancies. researchgate.netacs.org

As discussed, XPS is a primary technique for identifying and quantifying the concentration of Ce³⁺ ions, which serves as an indirect measure of the oxygen vacancy concentration. researchgate.netmdpi.com The ratio of the integrated areas of the deconvoluted Ce³⁺ and Ce⁴⁺ peaks in the Ce 3d spectrum allows for the calculation of the relative percentage of Ce³⁺ on the material's surface. rsc.org Furthermore, the deconvolution of the O 1s XPS peak can directly indicate the presence of oxygen vacancies through a specific component in the spectrum. researchgate.net

Other point defects, such as cation vacancies and interstitials, can also exist. rsc.org In pyrochlore stannates with the general formula A₂Sn₂O₇, such as cerium stannate (Ce₂Sn₂O₇), cation antisite defects (where a Ce ion occupies a Sn site, and vice versa) are another important type of point defect. scirp.org The formation of these defects is influenced by factors like the ionic radii of the cations. scirp.org Techniques like electron paramagnetic resonance (EPR) spectroscopy can also be employed to study defects, particularly those involving unpaired electrons like Ce³⁺ ions. ornl.gov

Influence of Defect Concentrations on Electronic and Structural Characteristics

The concentration of defects, especially oxygen vacancies, has a profound impact on the electronic and structural properties of this compound. The presence of Ce³⁺ ions and oxygen vacancies introduces localized electronic states within the band gap of the material. aps.org These defect states can significantly alter the electronic conductivity and optical properties. For example, an increase in oxygen vacancies can lead to a decrease in the optical band gap. mdpi.com

Structurally, the introduction of defects causes lattice distortions. The ionic radius of Ce³⁺ (1.14 Å) is significantly larger than that of Ce⁴⁺ (0.97 Å). Therefore, the reduction of Ce⁴⁺ to Ce³⁺ upon the formation of an oxygen vacancy leads to local expansion and strain in the crystal lattice. This can affect the material's stability and its interaction with other species. In some tin-based oxides, an increase in oxygen vacancies has been correlated with a decrease in crystallite size. mdpi.com

The electronic structure is also heavily influenced by defect concentrations. The localized electrons in the 4f orbitals of Ce³⁺ ions create defect levels below the conduction band. These levels can act as trapping sites for charge carriers, which can either enhance or hinder certain properties. For instance, in catalytic applications, these sites can be crucial for the adsorption and activation of reactant molecules. mdpi.com Conversely, they can also act as recombination centers for photogenerated electron-hole pairs, which would be detrimental for photocatalytic applications. researchgate.net Therefore, controlling the concentration and distribution of defects is key to tuning the material's performance for specific applications.

Theoretical Modeling of Defect Formation Energies and Distributions

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding the formation and behavior of defects in materials like this compound. uic.edu These calculations provide insights into the energetics of defect formation, which are often difficult to measure experimentally. The defect formation energy is a critical parameter that determines the equilibrium concentration of a specific defect under given conditions. scm.comrsc.org A lower formation energy implies that the defect is more likely to form. researchgate.net

For ceria (CeO₂), extensive DFT studies have been performed to calculate the formation energies of various point defects. nih.govsoton.ac.uksoton.ac.uk The formation energy of an oxygen vacancy is not constant but depends on its location (bulk vs. surface) and the specific crystal facet on the surface. acs.org For instance, DFT+U calculations have shown that oxygen vacancy formation energies in bulk CeO₂ are typically between 2.5 and 3.5 eV, while on the (110) surface, the energy can be as low as 1.0 to 2.5 eV. acs.org

For more complex systems like cerium stannate pyrochlores (A₂B₂O₇), first-principles calculations have been used to investigate the formation energies of cation antisite defects. scirp.org A study on a series of stannate pyrochlores, including Ce₂Sn₂O₇, revealed that the formation energies of these defects are complex functions of ionic radii and lattice parameters. scirp.org Such theoretical studies can predict the stability of different defect configurations and help understand the material's response to stimuli like radiation. scirp.org

The general formula for the formation energy of a neutral defect (E_f) is given by: E_f = E_defect - E_perfect + Σ n_i * μ_i

where E_defect is the total energy of the supercell containing the defect, E_perfect is the total energy of the perfect supercell, n_i is the number of atoms of element i added or removed, and μ_i is the chemical potential of element i. scm.com For charged defects, the formation energy also depends on the Fermi level. scm.comaps.org

Table 2: Theoretical Defect Formation Energies in Ceria (as a reference system)

| Defect Type | Location | Formation Energy (eV) | Computational Method | Reference |

|---|---|---|---|---|

| Oxygen Vacancy | Bulk | 2.5 - 3.5 | DFT+U | acs.org |

| Oxygen Vacancy | (111) Surface | ~2.5 | DFT+U | acs.org |

| Oxygen Vacancy | (110) Surface | 1.0 - 2.5 | DFT+U | acs.org |

| Cation Antisite (A on B site) | Pyrochlore (Generic) | Variable | First-Principles | scirp.org |

Note: The values for Ceria are provided as a well-studied reference to understand the typical energy scales for defect formation in related cerium-based oxides.

These theoretical models, in conjunction with experimental validation, provide a comprehensive picture of the defect chemistry in this compound, guiding the rational design of materials with tailored properties.

Electronic Structure and Bonding Characterization in Cerium Iv Stannate

Computational Approaches to Electronic Structure Determination

Theoretical calculations are indispensable for building a fundamental model of the electronic landscape in materials like Cerium(IV) stannate. These methods allow for the investigation of properties that are difficult to isolate experimentally.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic characteristics of materials. researchgate.net DFT calculations, particularly using approximations like the generalized gradient approximation (GGA), are employed to determine the electronic band structure and the density of states (DOS) of stannate compounds. uaeu.ac.ae For perovskite oxides, the valence band is typically composed of O 2p orbitals, while the conduction band is formed by the B-site element's orbitals (in this case, Sn). researchgate.net

In stannates such as strontium stannate (SrSnO3), DFT studies reveal substantial hybridization between the occupied Sn 5p-states and the unoccupied Sr 4d-states near the Fermi level. uaeu.ac.ae When cerium is introduced, the Ce 4f and 5d orbitals play a crucial role. DFT calculations on cerium oxides show that including a Hubbard U correction (DFT+U) is often necessary for accurately predicting properties like the band gap, accounting for the strong correlation of the f-electrons. rsc.orgrsc.org For this compound, the valence band maximum would be dominated by O 2p states, while the conduction band minimum would involve a mix of Sn 5s and Ce 5d/4f states. The precise band gap and electronic structure are highly sensitive to the crystal structure and the specific computational approach used. acs.org

Table 1: Summary of DFT Findings on Related Stannate and Cerium Compounds

| Compound Family | Key DFT Findings | Relevant Orbitals | Common Computational Approach |

|---|---|---|---|

| Perovskite Stannates (e.g., SrSnO₃) | High electron conductivity despite a large optical band gap. uaeu.ac.ae | Sn 5p, O 2p, Sr 4d | DFT (GGA, PBEsol) researchgate.netuaeu.ac.ae |

| Cerium Oxides (e.g., CeO₂) | Band gap prediction requires correction for strong f-electron correlation. rsc.org | Ce 4f, Ce 5d, O 2p | DFT+U rsc.orgrsc.org |

| Doped Lanthanum Chromites (e.g., (La, Ce)CrO₃) | Doping alters band structure and oxidation states, impacting electronic properties. acs.org | Cr 3d, O 2p, La 5d | DFT acs.org |

For materials with strongly correlated electrons, such as those containing cerium's 4f electrons, standard DFT may be insufficient. d-nb.info Dynamical Mean-Field Theory (DMFT) is a more advanced approach that addresses this limitation. aps.org DMFT maps the complex interactions of the lattice onto a quantum impurity problem that can be solved, providing a more accurate, dynamical picture of electron correlations. aps.orgfz-juelich.de This method fully incorporates local quantum fluctuations, which are neglected in static mean-field theories. d-nb.infoarxiv.org

While the 4f orbitals of trivalent cerium are often considered core-like and weakly involved in bonding, the 4f orbitals in tetravalent cerium (Ce(IV)) exhibit significant covalent mixing with ligand orbitals. nih.govacs.org This covalency is a key feature of Ce(IV) chemistry and arises from the mixing of Ce 4f and 5d orbitals with ligand valence orbitals—in this compound, these would be the O 2p orbitals. osti.govaip.org

This interaction leads to a ground state that is not purely ionic (Ce⁴⁺, 4f⁰) but is a mixture of configurations, including a charge-transfer character (Ce³⁺, 4f¹L, where L represents a hole on the ligand). nih.govacs.org Computational models, often combined with spectroscopic data, are used to quantify the degree of this mixing. For instance, in Ce(IV) halide complexes, calculations show that the calculated charge on the cerium atom is significantly lower than the formal +4 charge, reflecting substantial electron donation from the ligands to both the 4f and 5d shells of cerium. acs.org The degree of covalency is influenced by the energy alignment and spatial overlap between the metal and ligand orbitals. nih.gov Modeling these interactions is critical for understanding the electronic structure and reactivity of Ce(IV) compounds. nih.gov

Many-Body Approaches (e.g., Dynamical Mean-Field Theory) for Correlated Electron Systems

Experimental Probes of Electronic States

Experimental techniques provide direct measurements of the electronic environment within a material, offering essential data to validate and refine computational models.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the oxidation state of an atom in a compound. wikipedia.orgmdpi.com For cerium, spectra are typically collected at the L₃-edge, which corresponds to the excitation of a 2p₃/₂ core electron. acs.org The resulting spectrum for a formally tetravalent cerium compound is characterized by a distinct double-peak structure. nih.govnih.gov

The higher energy peak corresponds to the transition to a final state with a formal Ce(IV) configuration (2p⁵4f⁰5d¹). nih.gov The lower energy peak is a signature of covalency and charge transfer; it corresponds to a final state where a ligand electron has transferred to a cerium 4f orbital (2p⁵4f¹L5d¹, where L signifies a ligand hole). nih.gov The relative intensity of these two peaks can be used to quantify the 4f electron occupancy and assess the degree of Ce(III) vs. Ce(IV) character in the ground state. aps.orgmst.edu This makes L₃-edge XANES a direct probe of the multiconfigurational ground state in this compound. rsc.org

Table 2: Interpretation of Cerium L₃-edge XANES Features

| Feature | Energy Position | Interpretation | Associated Electronic Configuration (Final State) |

|---|---|---|---|

| Ce(III) Peak | Lower Energy | Single, intense peak characteristic of the trivalent state. | 2p⁵4f¹5d¹ |

| Ce(IV) "Charge Transfer" Peak | ~5726 eV | Lower energy feature of the Ce(IV) doublet. Indicates ligand-to-metal charge transfer and covalency. nih.gov | 2p⁵4f¹L5d¹ |

| Ce(IV) "Main" Peak | ~5734 eV | Higher energy feature of the Ce(IV) doublet. Represents the more ionic Ce⁴⁺ state. nih.gov | 2p⁵4f⁰5d¹ |

Core-level X-ray Photoelectron Spectroscopy (XPS) provides information about an element's chemical state, local coordination, and electronic structure by measuring the binding energies of its core electrons. stanford.edu The Ce 3d XPS spectrum is particularly useful for distinguishing between Ce(III) and Ce(IV) oxidation states.

The spectra for both oxidation states are complex due to well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) and final-state effects, including multiplet splitting. A pure Ce(IV) oxide sample will show six characteristic peaks in its Ce 3d spectrum. A key distinguishing feature is a high-binding-energy satellite peak located around 917 eV, which is present only for the Ce(IV) state and is absent in Ce(III) spectra. By deconstructing the complex Ce 3d envelope and comparing it to reference spectra of pure Ce(III) and Ce(IV) compounds, the relative concentrations of each oxidation state at the sample surface can be determined. rsc.org

Table 3: Characteristic Binding Energies for Ce 3d XPS Analysis

| Oxidation State | Peak Notation (Spin-Orbit Component) | Approximate Binding Energy (eV) | Key Feature |

|---|---|---|---|

| Ce(IV) | U''' (Satellite) | ~917 | Fingerprint peak for Ce(IV) |

| Ce(IV) | U'' | ~907 | Part of the Ce(IV) multiplet structure rsc.org |

| Ce(IV) | U | ~901 | Part of the Ce(IV) multiplet structure rsc.org |

| Ce(IV) | V''' | ~898 | Part of the Ce(IV) multiplet structure rsc.org |

| Ce(IV) | V'' | ~888 | Part of the Ce(IV) multiplet structure rsc.org |

| Ce(IV) | V | ~882 | Main Ce 3d₅/₂ peak for Ce(IV) oxide |

| Ce(III) | U' | ~904 | Part of the Ce(III) multiplet structure rsc.org |

| Ce(III) | U⁰ | ~899 | Part of the Ce(III) multiplet structure rsc.org |

| Ce(III) | V' | ~885 | Part of the Ce(III) multiplet structure rsc.org |

| Ce(III) | V⁰ | ~880 | Main Ce 3d₅/₂ peak for Ce(III) oxide |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ce(SnO₃)₂, CeSnO₄, or Ce₂Sn₂O₇ |

| Strontium stannate | SrSnO₃ |

| Cerium(IV) oxide | CeO₂ |

| Lanthanum chromite | LaCrO₃ |

| Cerium | Ce |

| Tin | Sn |

| Oxygen | O |

| Strontium | Sr |

| Cerium(IV) chloride complex | [CeCl₆]²⁻ |

Spectroscopic Elucidation of Ligand-to-Metal Charge Transfer (LMCT) in Cerium(IV) Systems

The intense colors often observed in cerium(IV) complexes are primarily due to parity-allowed ligand-to-metal charge transfer (LMCT) transitions. rsc.orgnih.gov In this process, an electron is transferred from a ligand-based orbital to an empty or partially filled metal-based orbital, specifically the 4f orbitals of the Ce⁴⁺ cation. This can lead to the photoreduction of the cerium(IV) center to cerium(III). rsc.org

Modification and Doping Strategies in Cerium Iv Stannate Systems

Cationic Doping for Electronic and Structural Modulation

Cationic doping involves the intentional introduction of foreign metal ions into the cerium stannate crystal lattice. This substitution can significantly alter the material's fundamental properties by inducing changes in its structure and electronic configuration.

The introduction of trivalent metal ions into a stannate lattice, such as the doping of cerium into strontium stannate (SrSnO3), induces notable changes in the material's structural parameters. nih.govuaeu.ac.ae When a dopant with a different ionic radius and charge replaces a host cation, it causes lattice distortions. For instance, doping SrSnO3 with vanadium has been shown to decrease the lattice parameters. optica.org Conversely, in other perovskite systems like Pr2-xSrxFeCrO6, doping with a larger ion like Sr2+ (1.18 Å) in place of Pr3+ (0.99 Å) leads to an increase in the unit cell parameters. tandfonline.com

The extent of this structural modification is dependent on the concentration of the dopant. In a study on vanadium-doped SrSnO3 thin films, the lattice parameters were observed to decrease progressively from 3.997 Å to 3.862 Å as the vanadium concentration increased. optica.org Similarly, in (LaxYb1-x)2Sn2O7 solid solutions, the lattice constants show a linear increase with a higher content of La3+. nottingham.ac.uk This ability to systematically alter lattice parameters through doping is crucial for engineering materials with specific functionalities.

Below is a data table illustrating the effect of trivalent metal ion doping on the lattice parameters of stannate-based perovskite systems.

| Doped System | Dopant Ion | Effect on Lattice Parameter | Observation | Reference |

| SrSnO3 | V | Decrease | Lattice parameters decrease with increasing V concentration. | optica.org |

| Yb2Sn2O7 | La3+ | Increase | Lattice constants increase linearly with increasing La3+ content. | nottingham.ac.uk |

| BaSnO3 | Fe3+ | Decrease | A slight shift to higher 2θ values in XRD patterns indicates a decrease in lattice parameters. | researchgate.net |

| CaSnO3 | Mg2+ | Increase | Lattice parameter increases with Mg2+ concentration due to the larger ionic radius of Mg2+ compared to Ca2+. | unesp.br |

This table provides an interactive overview of how different dopants affect the crystal lattice of stannate compounds.

Doping with aliovalent cations, particularly those with a lower valence state than the host cation, can significantly influence the concentration of oxygen vacancies and the redox states of the constituent elements. To maintain charge neutrality within the crystal lattice, the substitution of a tetravalent ion like Sn4+ with a trivalent ion (M3+) can be compensated by the formation of oxygen vacancies.

Studies on doped ceria (CeO2) have shown that doping with trivalent cations like Gd3+ or Yb3+ increases the concentration of oxygen vacancies. osti.govresearchgate.net This effect is often linked to the ionic radius of the dopant; smaller dopant ions can favor the structural relaxation around an oxygen vacancy, thereby promoting its formation. osti.gov For example, in trivalent-doped ceria films, the oxygen vacancy concentration was found to increase from approximately 9.1 mol% for La3+ (larger ionic radius) to 12.6 mol% for Yb3+ (smaller ionic radius). osti.gov This increase in oxygen vacancies is often accompanied by a change in the redox state of cerium, with a portion of Ce4+ being reduced to Ce3+. osti.govacs.org

The creation of oxygen vacancies and the presence of mixed valence states (e.g., Ce3+/Ce4+) are critical for various applications. In catalysis, oxygen vacancies can act as active sites for chemical reactions. mpg.de In solid oxide fuel cells, they are essential for ionic conductivity. The ability to control these defects through doping is therefore a powerful tool for material design.

The following table summarizes the influence of different dopants on oxygen vacancy concentration and redox states in ceria-based and stannate systems.

| Host Material | Dopant | Effect on Oxygen Vacancy Concentration | Effect on Redox State | Reference |

| Ceria (CeO2) | Trivalent Rare-Earth Ions (La3+ to Yb3+) | Increases with decreasing dopant ionic radius. | Promotes the reduction of Ce4+ to Ce3+. | osti.gov |

| Ceria (CeO2) | Gd3+ | Increases with dopant concentration. | Leads to a decrease in low-coordination Ce3+ ions. | researchgate.net |

| CeO2-ZnO | CdS | Decreases with increasing dopant concentration. | Not specified. | researchgate.net |

| BaSnO3 | La3+ | Can form at low La concentrations under O-poor conditions. | La on the Ba site acts as a shallow donor. | science.govaps.org |

This interactive table highlights the relationship between dopant type, oxygen vacancies, and redox states in oxide materials.

Doping with Trivalent Metal Ions (e.g., Ce in SrSnO3) and its Effects on Lattice Parameters

Anionic Substitution and Its Impact on Cerium(IV) Stannate Properties

Anionic substitution, the replacement of oxygen anions in the crystal lattice with other anions (e.g., nitrogen, fluorine), is another strategy to modify the properties of this compound. While less common than cationic doping, it can induce significant changes in the electronic band structure and, consequently, the material's optical and electrical properties.

For instance, in related perovskite oxynitrides, the substitution of O2- with N3- can narrow the band gap, shifting the optical absorption to the visible light region. This is attributed to the higher p-orbital energy of nitrogen compared to oxygen, which raises the valence band maximum. While specific studies on anionic substitution in this compound are not abundant, the principles observed in similar oxide systems suggest it as a viable route for property engineering. For example, selenidostannates, where selenium substitutes oxygen, are known and represent a class of compounds with distinct properties from their oxide counterparts. wikipedia.org

Surface Modification and Composite Formation

Modifying the surface of this compound or forming composites with other materials can unlock new functionalities and enhance existing properties. These strategies focus on creating synergistic effects at the interface between cerium stannate and the modifying agent.

Integrating cerium stannate with carbon-based nanomaterials like graphene and MXene has emerged as a promising approach to develop advanced composite materials. northeastern.edudntb.gov.uax-mol.net Graphene, with its high surface area and excellent electrical conductivity, can act as a support and a conductive network for cerium stannate nanoparticles. mdpi.comugm.ac.id

In one study, cerium stannate decorated graphene nanosheets were used to enhance the flame retardancy and mechanical properties of flexible polyurethane foam. northeastern.edu The composite material exhibited a significant reduction in heat release and smoke production during combustion, attributed to the catalytic and barrier effects of the graphene-cerium stannate hybrid. northeastern.edu

MXenes, a class of two-dimensional transition metal carbides and nitrides, also offer unique properties for composite formation. mdpi.com A composite of cerium stannate and MXene, further decorated with gold nanoparticles, has been developed as a highly selective and sensitive electrochemical sensor. researchgate.net The combination of the high surface area and conductivity of MXene with the catalytic properties of cerium stannate creates a synergistic platform for electrochemical applications. dntb.gov.uabohrium.comgoogle.com

Creating heterostructures by interfacing this compound with other semiconductor materials is a powerful method to enhance its functionality, particularly in photocatalysis and gas sensing. researchgate.netacs.orgarabjchem.org The formation of a heterojunction at the interface between two different materials can facilitate efficient charge separation and transfer, which is crucial for these applications.

For example, CeO2/SnO2 heterostructures have shown enhanced gas sensing properties towards ethanol (B145695) compared to pure SnO2. acs.org This improvement is attributed to the synergistic effect at the interface, including the increased amount of chemisorbed oxygen and oxygen vacancies due to the presence of CeO2. acs.org Similarly, composites of cerium stannate with other materials, such as Ce2Sn2O7/CdZnS, have demonstrated increased photocatalytic activity for the degradation of organic pollutants. researchgate.net The close contact between the two materials in the heterostructure is key to this enhanced performance. researchgate.net

The rational design of heterostructures, such as dual Z-scheme systems, can further optimize the charge transfer pathways and improve photocatalytic efficiency. google.comresearchgate.net These advanced architectures hold significant promise for environmental remediation and energy applications.

Advanced Research Applications of Cerium Iv Stannate

Photocatalytic Research Applications

The photocatalytic capabilities of cerium(IV) stannate and its composites are actively being explored for the degradation of organic pollutants in water. The fundamental process involves the generation of electron-hole pairs upon light irradiation, which then participate in redox reactions to break down complex organic molecules into simpler, less harmful substances. ksu.edu.tr

Exploration of Photocatalytic Degradation Mechanisms of Organic Pollutants

The photocatalytic degradation of organic pollutants using this compound-based materials involves the generation of highly reactive oxygen species (ROS). When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving behind holes. ksu.edu.tr These charge carriers migrate to the surface of the catalyst and react with adsorbed water and oxygen molecules to produce potent oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). nih.govmdpi.com These radicals then attack and mineralize organic pollutant molecules into carbon dioxide, water, and other simple inorganic compounds. ksu.edu.trmdpi.com

The efficiency of this process is influenced by factors such as the catalyst's crystalline structure, surface area, and the nature of the pollutant. For instance, the degradation of dyes like acid black 1 has been demonstrated using cerium oxide-based nanoparticles under sunlight. nih.gov The mechanism often involves the formation of precursor π-complexes, which are then attacked by hydroxyl radicals. nih.gov

Influence of this compound on Charge Carrier Separation and Migration Efficiency

A critical factor governing photocatalytic efficiency is the separation and migration of photogenerated electron-hole pairs. rsc.org Efficient charge separation minimizes recombination, thereby increasing the availability of electrons and holes for redox reactions. rsc.org The crystalline structure of materials like this compound can reduce recombination, as defects often act as recombination centers. rsc.org

Design of this compound-Based Heterojunction Photocatalysts

To further enhance photocatalytic performance, this compound is often incorporated into heterojunction structures with other semiconductor materials. These heterojunctions are designed to improve light absorption and promote more efficient charge carrier separation and transfer. researchgate.net

Different types of heterojunctions, such as type-II and S-scheme, can be formed depending on the band alignment of the constituent materials. researchgate.netresearchgate.netresearchgate.net For example, a dual Z-scheme heterojunction composed of Ce₂Sn₂O₇, Ag₃PO₄, and V@g-C₃N₄ has been shown to increase the visible light absorption range and accelerate charge carrier transfer and separation. researchgate.net Similarly, constructing heterojunctions with materials like graphitic carbon nitride (g-C₃N₄) can leverage the unique properties of each component to achieve synergistic effects, leading to higher photocatalytic activity. nih.govresearchgate.net The design of these complex photocatalysts aims to maximize the utilization of light energy and the generation of reactive species for pollutant degradation. mdpi.com

Gas Sensing Mechanisms and Advanced Sensor Architectures

This compound and related composites are also promising materials for the fabrication of chemiresistive gas sensors. These sensors operate based on the principle that the electrical resistance of the sensing material changes upon exposure to a target gas. acs.orgias.ac.in

Detection of Specific Gaseous Analytes (e.g., NO₂, Ethanol) by this compound and Related Composites

Cerium-based oxide materials have demonstrated sensitivity towards various gases, including nitrogen dioxide (NO₂) and ethanol (B145695) (C₂H₅OH). ias.ac.inresearchgate.netmdpi.com The sensing performance, including sensitivity and selectivity, can be tuned by controlling the material's morphology, crystallite size, and operating temperature. researchgate.net For instance, cerium oxide nanoparticles have shown selective detection of H₂S at room temperature and NO₂ at elevated temperatures. researchgate.net

Composites of cerium oxide with other metal oxides, such as magnesium aluminate, have been investigated for sensing oxygen, carbon monoxide, and ethanol at different operating temperatures. ias.ac.inresearchgate.net The addition of cerium can enhance the sensing response due to an increase in lattice defects and oxygen vacancies, which act as active sites for gas adsorption. ias.ac.in

| Analyte | Sensing Material | Operating Temperature | Key Findings |

| NO₂ | Porous Pr₂Sn₂O₇/NiO heterojunction | 250 °C | Significantly improved performance compared to pure Pr₂Sn₂O₇. researchgate.net |

| NO₂ | Y-doped La₂Ti₂O₇ nanosheets | Not specified | Enhanced response in humid conditions due to increased proton conduction. researchgate.net |

| NO₂ | CeO₂ nanoparticles | 100-200 °C | Selectivity and sensitivity are dependent on morphology and crystallite size. researchgate.net |

| Ethanol | CeO₂ and MgAl₂O₄ composites | 300-500 K | Sensor response varies with the concentration of CeO₂ and operating temperature. ias.ac.inresearchgate.net |

| H₂S | CeO₂ nanoparticles | Room Temperature (23 °C) | Higher sensing response compared to other tested gases like CO, IPA, CH₄, and NO₂. researchgate.net |

Understanding Surface Adsorption and Electrical Resistance Modulation Mechanisms

The gas sensing mechanism of semiconductor metal oxides like this compound is primarily based on the interaction between the target gas molecules and the sensor surface. oaepublish.com In an air atmosphere, oxygen molecules are adsorbed on the surface and capture electrons from the conduction band of the n-type semiconductor, forming chemisorbed oxygen ions (O₂⁻, O⁻, or O²⁻). mdpi.comencyclopedia.pub This process creates an electron depletion layer, leading to high resistance. encyclopedia.pub

When the sensor is exposed to a reducing gas like ethanol, the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. ias.ac.in This leads to a decrease in the width of the electron depletion layer and a corresponding decrease in resistance. encyclopedia.pub Conversely, when exposed to an oxidizing gas like NO₂, which has a high electrophilic nature, electrons are further extracted from the sensing material, increasing the resistance. researchgate.net The modulation of the electrical resistance is therefore directly proportional to the concentration of the target gas. encyclopedia.pub The presence of defects and oxygen vacancies on the surface of cerium-based materials can significantly enhance the adsorption of gas molecules and promote charge transfer, thereby amplifying the sensor's response. oaepublish.com

Development of this compound-Enhanced Sensing Layers and Devices

This compound (CeO₂-SnO₂) based materials are actively being researched for their potential in various sensing applications. The unique electronic and catalytic properties of these compounds make them suitable for detecting a range of substances.

Recent research has explored the use of a nanocomposite consisting of gold nanoparticles supported on cerium stannate/MXene (Au@Ce₂Sn₂O₇/MXene) for the development of a highly selective and sensitive electrochemical sensor. researchgate.net This sensor was designed for the detection of Metol, a photographic developing agent, in environmental and biological samples. The modified electrode demonstrated a wide linear range, a low detection limit, and high sensitivity. researchgate.net

The performance of this sensor is attributed to the synergistic effects of its components. The 3D porous structure of the cerium stannate/MXene provides a large active surface area, which enhances the sensor's performance. researchgate.net Gold nanoparticles further improve the electrical conductivity and catalytic activity of the electrode.

In another study, pyrochlore (B1171951) cerium stannate (Ce₂Sn₂O₇) was investigated for its gas sensing properties, specifically for the detection of NO₂ at room temperature. researchgate.net The development of low-temperature metal oxide-based sensors with high sensing response towards harmful gases at the parts-per-billion (ppb) level remains a significant challenge. researchgate.net The promising results from these studies suggest that this compound-based materials are viable candidates for advancing nitride-based integrated electronics and developing low-energy consumption gas sensing devices. researchgate.net

Electrochemical Catalysis and Energy Conversion Pathways

This compound in Oxygen Evolution and Oxygen Reduction Reactions (OER/ORR)

Cerium-based materials are gaining attention as potential electrocatalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are fundamental to various energy conversion and storage technologies. mdpi.comresearchgate.net The catalytic activity of cerium compounds stems from the reversible Ce³⁺/Ce⁴⁺ redox pair, which facilitates high oxygen storage and release capabilities. mdpi.com Cerium oxides can release oxygen under anoxic conditions and absorb it in oxygen-rich environments. mdpi.com

While pristine cerium oxides are often non-conductive, combining them with other materials can create highly conductive and stable OER/ORR electrocatalysts. researchgate.net For instance, the uniform dispersion of metal ions in cerium-based materials can provide more active sites for OER and HER (hydrogen evolution reaction). mdpi.com

Computational studies using density functional theory (DFT) have been employed to investigate cerium-doped graphene-based materials as ORR catalysts. arxiv.org These studies suggest that cerium doping, particularly when combined with an oxygen atom, can enhance catalytic activity and selectivity for both the 2-electron and 4-electron ORR pathways. arxiv.org The 4f band of cerium can hybridize with the 2p band of O₂ intermediates, a process facilitated by oxygen-defective CeO₂, which lowers the 4f energy level of cerium below the Fermi level. mdpi.com

Role of this compound in Electrochemical Sensor Development

This compound is a key component in the development of advanced electrochemical sensors due to its favorable electrocatalytic properties. A notable example is the creation of a highly selective and sensitive sensor using a modified electrode based on a Au@Ce₂Sn₂O₇/MXene nanocomposite. researchgate.net This sensor was specifically designed for the detection of Metol in various environmental and biological samples.

The performance of this sensor is highlighted by its wide linearity range and low detection limit, as detailed in the table below. researchgate.net

| Performance Metric | Value |

| Linearity Range | 0.00125 to 1021.96 µM |

| Detection Limit (LOD) | 5.63 nM |

| Sensitivity | 0.403 μA·μM⁻¹·cm⁻² |

Table 1: Performance characteristics of the Au@Ce₂Sn₂O₇/MXene based electrochemical sensor for Metol detection. researchgate.net

The exceptional performance of this sensor is attributed to the synergistic properties of its components. The cerium stannate/MXene nanocomposite provides a large surface area and a stable matrix, while the gold nanoparticles enhance the electrocatalytic activity and conductivity. researchgate.net This combination allows for efficient electron transfer and a strong response to the target analyte.

Furthermore, research into other cerium-based materials, such as cerium tungstate (B81510) nanoparticles, has also shown promise in electrochemical sensing. nih.gov These materials leverage the unique electronic configuration of cerium's 4f orbitals, which contributes to high catalytic effects and thermal stability. nih.gov The development of sensors using these materials often involves modifying carbon-based electrodes, such as glassy carbon electrodes (GCE) or carbon paste electrodes (CPE), to improve their sensitivity and selectivity. nih.govacs.org

Mechanisms of Ion Conduction in this compound and Related Materials

The mechanism of ion conduction in solid electrolytes like this compound is crucial for their application in devices such as solid oxide fuel cells and sensors. Fast ion conductors are materials with highly mobile ions that move through a rigid crystal structure. wikipedia.org This ion transport typically occurs through mechanisms like vacancy migration or interstitial migration. ias.ac.in

In many oxide systems, including ceria-based materials, ion conduction is significantly influenced by the presence of defects such as oxygen vacancies. researchgate.net The doping of ceria with other elements can enhance the formation of these vacancies and, consequently, improve ionic conductivity. researchgate.net For instance, some perovskite ceramics like strontium stannate are known to be conductive for O²⁻ ions. wikipedia.org

Magnetic Phenomena and Quantum Materials Research

Investigation of Magnetic Multipoles and Spin Configurations in Pyrochlore Cerium Stannate

Pyrochlore cerium stannate (Ce₂Sn₂O₇) has emerged as a significant material in the study of quantum spin liquids and exotic magnetic phenomena. scitechdaily.comsciencedaily.com In this material, the Ce³⁺ ions form a geometrically frustrated pyrochlore lattice. aps.org Due to the crystal field environment, the magnetic moments of the cerium ions are Ising-like and are confined to the local trigonal axes. researchgate.netaps.org

A key area of investigation is the nature of the magnetic interactions and the resulting ground state. While typical magnetic materials order at low temperatures, Ce₂Sn₂O₇ shows no signs of long-range magnetic ordering down to temperatures as low as 0.02 K. researchgate.netaps.org This behavior suggests the formation of a quantum spin liquid state, where spins remain disordered and strongly correlated even at very low temperatures. aps.org

The magnetic properties of Ce₂Sn₂O₇ are not solely governed by simple magnetic dipoles. Higher-order magnetic multipoles, such as octupoles, are believed to play a crucial role. researchgate.net Neutron scattering experiments have provided evidence for a quantum liquid of magnetic octupoles in this material. researchgate.net This "hidden" order is a complex arrangement of the magnetization density that is not captured by considering only dipole moments. researchgate.net

Theoretical studies have focused on modeling the magnetic multipoles and their interactions. arxiv.orgaps.org These models aim to explain the experimental observations from techniques like magnetic neutron diffraction. aps.org The analysis of diffraction patterns has been used to scrutinize claims of specific magnetic configurations, such as an "octupole-ice" state. arxiv.orgaps.org It has been shown that different suites of multipoles can provide equally plausible explanations for the available data, highlighting the complexity of the magnetic state in Ce₂Sn₂O₇. arxiv.orgaps.org

Integration in Advanced Composite Systems for Functional Enhancement

This compound has emerged as a functional additive for enhancing the fire safety of polymeric materials. Its role in flame retardancy is primarily attributed to its catalytic and barrier-forming effects in the condensed phase (the solid polymer) during combustion. northeastern.edu When incorporated into a polymer matrix, cerium stannate acts as a char-promoting agent. Upon heating, it catalyzes the decomposition of the polymer into a stable, carbonaceous char layer. northeastern.edumdpi.com

This char layer serves multiple protective functions. Firstly, it acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.gov Secondly, it impedes the transfer of flammable volatile gases, which are the fuel for the fire, from the decomposing polymer to the combustion zone. nih.gov Lastly, it limits the diffusion of oxygen from the air to the polymer surface, further stifling the combustion process. mdpi.com The mechanism involves the cerium component, often in the form of cerium oxide in situ, which can accelerate dehydration and cross-linking reactions on the polymer surface, leading to a denser and more robust char structure. mdpi.comresearchgate.net

Research has demonstrated the effectiveness of cerium stannate, particularly when combined with other materials. In one study, graphene nanosheets decorated with cerium stannate (GNS@Ce₂Sn₂O₇) were incorporated into flexible polyurethane foam (FPUF). northeastern.edu The GNS@Ce₂Sn₂O₇ composite exhibited a synergistic effect; the graphene sheets act as a barrier while the cerium stannate catalyzes the formation of a high-quality, compact char residue. northeastern.edu This resulted in significant reductions in heat and smoke release. northeastern.edu Compared to pure FPUF, the composite with GNS@Ce₂Sn₂O₇ showed a 42.2% reduction in total heat release and a 75.1% reduction in total smoke production. northeastern.edu

The flame-retardant action of cerium compounds can also involve gas-phase activity. Gaseous phosphorus compounds, when used in conjunction with cerium-based additives, can release free radicals (like HPO• and PO•) that interrupt the chain reactions of combustion in the gas phase. mdpi.com The combination of condensed-phase charring and gas-phase inhibition makes cerium stannate a versatile component in advanced flame-retardant systems.